molecular formula C9H7F4IO B12856350 1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene

1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene

Katalognummer: B12856350
Molekulargewicht: 334.05 g/mol
InChI-Schlüssel: NFOLIIBWIMQERI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7F4IO. This compound is characterized by the presence of ethoxy, fluoro, iodo, and trifluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the following steps:

    Ethoxylation: Introduction of the ethoxy group to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Iodination: Introduction of the iodine atom.

    Trifluoromethylation: Addition of the trifluoromethyl group.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives such as:

Eigenschaften

Molekularformel

C9H7F4IO

Molekulargewicht

334.05 g/mol

IUPAC-Name

1-ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F4IO/c1-2-15-7-4-5(10)3-6(8(7)14)9(11,12)13/h3-4H,2H2,1H3

InChI-Schlüssel

NFOLIIBWIMQERI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1I)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.